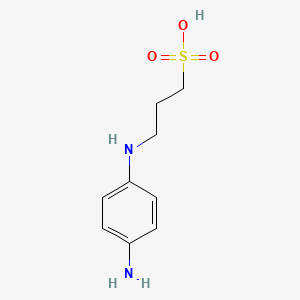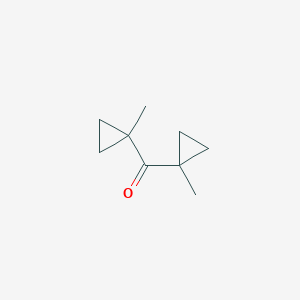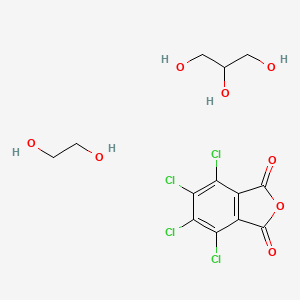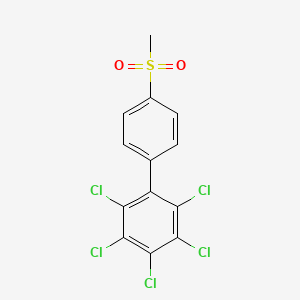
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core with four cyano groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile typically involves the reaction of naphthalene derivatives with tetracyanoethylene. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetracyanoethylene: A compound with a similar tetracyano structure but without the naphthalene core.
1,2,3,4-Tetracyanobenzene: Another compound with multiple cyano groups attached to a benzene ring.
Uniqueness
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where the naphthalene structure is advantageous, such as in the synthesis of polycyclic aromatic compounds and advanced materials.
Propiedades
Número CAS |
66216-99-7 |
|---|---|
Fórmula molecular |
C14H8N4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
3,8a-dihydronaphthalene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-5-11-3-1-2-4-12(11)14(13,9-17)10-18/h1-5,12H,6H2 |
Clave InChI |
OCMJESVDFZAWOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=CC=CC2C(C1(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



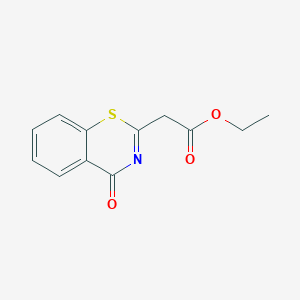
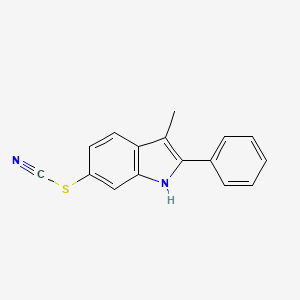
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)



